Filibuvir
Overview
Description
Filibuvir, also known as PF-00868554, is an orally available, non-nucleoside inhibitor of the Hepatitis C Virus (HCV) nonstructural 5B protein (NS5B) RNA-dependent RNA polymerase . It has been used in trials studying the treatment of Hepatitis, Hepatitis C, and Chronic Hepatitis C .
Synthesis Analysis
The synthesis of Filibuvir involves a Dieckmann cyclization strategy with the triazolopyrimidine moiety installed prior to pyrone formation . The homologated acid S-4 had been prepared before by the Knoevenagel condensation (Doebner modification) of malonic acid with aldehyde S-5 followed by hydrogenation of the α,β unsaturated acid S-6 .
Molecular Structure Analysis
Filibuvir has a molecular formula of C29H37N5O3 and an average molecular weight of 503.64 g/mol . It belongs to the class of organic compounds known as triazolopyrimidines, which are polycyclic aromatic compounds containing a triazole ring fused to a pyrimidine ring .
Chemical Reactions Analysis
Filibuvir preferentially inhibits elongative RNA synthesis and potently decreases viral RNA accumulation . The M423T substitution in the RNA polymerase was at least 100-fold more resistant to Filibuvir in the subgenomic replicon and in the enzymatic assays .
Physical And Chemical Properties Analysis
Filibuvir is a solid substance with a molar volume of 388.8±7.0 cm^3. It has a density of 1.3±0.1 g/cm^3, a molar refractivity of 142.5±0.5 cm^3, and a polar surface area of 103 Å^2 .
Scientific Research Applications
Resistance Mechanisms : Filibuvir, identified as PF-00868554, targets the HCV nonstructural 5B (NS5B) RNA-dependent RNA polymerase. Resistance to Filibuvir primarily involves mutations at amino acid M423 in the HCV NS5B polymerase. Mutations M423I/T/V mediate phenotypic resistance to Filibuvir. Resistance mutations at NS5B residues R422 and M426 are also clinically relevant alternative pathways (Troke et al., 2011).
Clinical Efficacy : A phase 2 study showed that adding Filibuvir to pegylated interferon alfa-2a and ribavirin did not significantly improve sustained virologic response (SVR) rates, despite higher on-treatment virologic response parameters. It was well-tolerated with no major adverse effects differing from the standard of care (Rodríguez-Torres et al., 2014).
Antiviral Activity : Multiple doses of Filibuvir demonstrated potent dose-dependent inhibition of viral replication in both treatment-naïve and treatment-experienced patients with HCV genotype 1. Filibuvir was well-tolerated with mild to moderate adverse events (Wagner et al., 2011).
Drug Resistance Mechanism : Molecular modeling methods were used to investigate the drug resistance mechanism of wild-type and mutant NS5B polymerases toward Filibuvir. The study found that mutations lead to a decrease in the binding affinity of Filibuvir, mainly due to changes in the van der Waals interaction (Wang et al., 2015).
Mechanism of Inhibition : Filibuvir and another inhibitor, VX-222, preferentially inhibit primer-dependent RNA synthesis and bind to the HCV polymerase with high affinity. Resistance mutation M423T in the RNA polymerase results in significant resistance to Filibuvir, but not VX-222 (Yi et al., 2011).
Pharmacokinetics and Dosing : Studies evaluating the antiviral activity of different doses of Filibuvir in treatment-naïve and treatment-experienced patients indicated that doses greater than 600mg BID may not offer additional efficacy, and doses of 300 and 600mg BID are expected to be efficacious when combined with standard of care (Stern et al., 2010; Neumann et al., 2010).
Synthesis and Development : The synthesis and development of Filibuvir have been documented, outlining the steps involved in the commercial synthesis of this compound (Singer et al., 2014).
Interaction with NS5B and RNA : Filibuvir's interaction with NS5B and its effect on NS5B's interaction with RNA have been studied to understand its mechanism of action as an allosteric inhibitor (Winquist et al., 2013).
Combination Therapy : Studies have shown that combinations of direct-acting antivirals, including Filibuvir, can enhance the suppression of HCV RNA replication, suggesting the potential for combination therapies in HCV treatment (Graham et al., 2011).
Safety And Hazards
properties
IUPAC Name |
(2R)-2-cyclopentyl-2-[2-(2,6-diethylpyridin-4-yl)ethyl]-5-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl]-4-hydroxy-3H-pyran-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37N5O3/c1-5-22-14-20(15-23(6-2)31-22)11-12-29(21-9-7-8-10-21)17-25(35)24(27(36)37-29)16-26-32-28-30-18(3)13-19(4)34(28)33-26/h13-15,21,35H,5-12,16-17H2,1-4H3/t29-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVAPEZTBDBAPI-GDLZYMKVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=N1)CC)CCC2(CC(=C(C(=O)O2)CC3=NN4C(=CC(=NC4=N3)C)C)O)C5CCCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC(=CC(=N1)CC)CC[C@@]2(CC(=C(C(=O)O2)CC3=NN4C(=CC(=NC4=N3)C)C)O)C5CCCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601007768 | |
Record name | Filibuvir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601007768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
503.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Filibuvir | |
CAS RN |
877130-28-4 | |
Record name | Filibuvir | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=877130-28-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Filibuvir [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0877130284 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Filibuvir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11878 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Filibuvir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601007768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FILIBUVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/198J479Y2L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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